molecular formula C19H18F3NO2 B5574432 4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide

Cat. No.: B5574432
M. Wt: 349.3 g/mol
InChI Key: HBLSSUBOZZILQD-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl group, and an oxane ring

Preparation Methods

The synthesis of 4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and receptor interactions .

Comparison with Similar Compounds

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-phenyl-N-[3-(trifluoromethyl)phenyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)15-7-4-8-16(13-15)23-17(24)18(9-11-25-12-10-18)14-5-2-1-3-6-14/h1-8,13H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLSSUBOZZILQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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